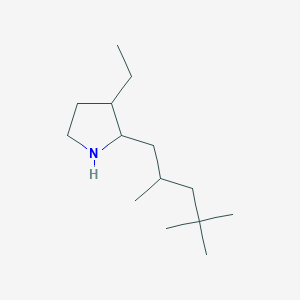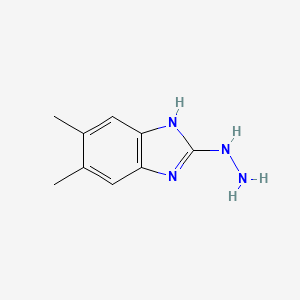
Dimethyl (4-hydroxy-2-butenyl) malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (4-hydroxy-2-butenyl) malonate is an organic compound with the molecular formula C9H14O5 and a molecular weight of 202.2 g/mol It is a derivative of malonic acid and features a hydroxy group and a butenyl group attached to the malonate core
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl (4-hydroxy-2-butenyl) malonate can be synthesized through the malonic ester synthesis. This involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). The reaction conditions typically include the use of an alkoxide base and subsequent treatment with aqueous acid to hydrolyze the ester, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
Dimethyl (4-hydroxy-2-butenyl) malonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond in the butenyl group can be reduced to form saturated derivatives.
Substitution: The malonate core can undergo nucleophilic substitution reactions, particularly at the alpha position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.
Substitution: Alkyl halides are commonly used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced butenyl compounds, and various substituted malonates, depending on the specific reagents and conditions used .
科学研究应用
Dimethyl (4-hydroxy-2-butenyl) malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through malonic ester synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of dimethyl (4-hydroxy-2-butenyl) malonate involves its ability to undergo nucleophilic substitution reactions, forming enolates that can further react with electrophiles. This reactivity is crucial in its role as a synthetic intermediate. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Similar Compounds
Diethyl malonate: Another ester of malonic acid, commonly used in similar synthetic applications.
Dimethyl malonate: Lacks the hydroxy and butenyl groups but is used in similar types of reactions.
Ethyl acetoacetate: A related compound used in acetoacetic ester synthesis.
Uniqueness
Dimethyl (4-hydroxy-2-butenyl) malonate is unique due to the presence of both a hydroxy group and a butenyl group, which provide additional functionalization options compared to simpler malonate esters. This makes it a versatile intermediate in organic synthesis, allowing for the creation of more complex molecules .
属性
分子式 |
C9H14O5 |
|---|---|
分子量 |
202.20 g/mol |
IUPAC 名称 |
1-O-[(E)-4-hydroxybut-2-enyl] 3-O-methyl 2-methylpropanedioate |
InChI |
InChI=1S/C9H14O5/c1-7(8(11)13-2)9(12)14-6-4-3-5-10/h3-4,7,10H,5-6H2,1-2H3/b4-3+ |
InChI 键 |
JUPICDVVPNJMGR-ONEGZZNKSA-N |
手性 SMILES |
CC(C(=O)OC)C(=O)OC/C=C/CO |
规范 SMILES |
CC(C(=O)OC)C(=O)OCC=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


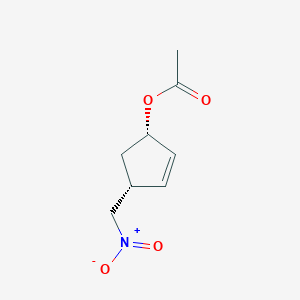

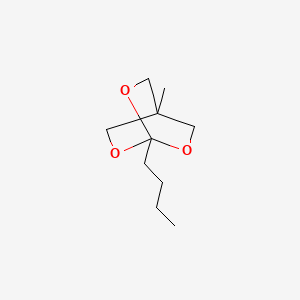
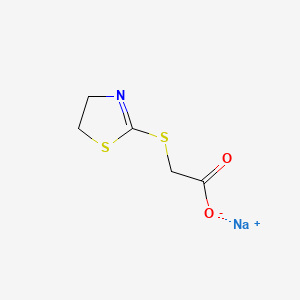
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)

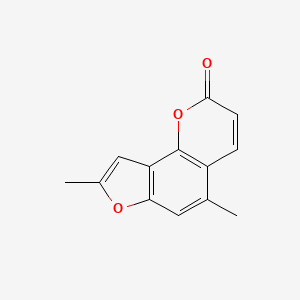
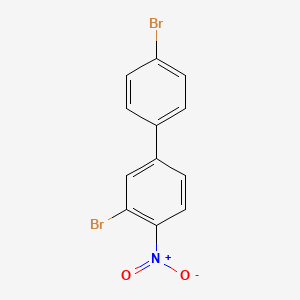
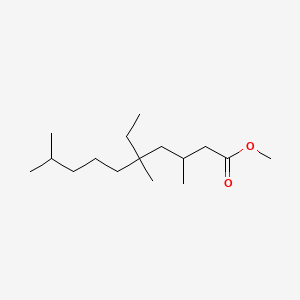
![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate](/img/structure/B13795189.png)
